3,3-Difluoro-1,3'-biazetidine 3,3-Difluoro-1,3'-biazetidine
Brand Name: Vulcanchem
CAS No.: 1257294-10-2
VCID: VC0170697
InChI: InChI=1S/C6H10F2N2/c7-6(8)3-10(4-6)5-1-9-2-5/h5,9H,1-4H2
SMILES: C1C(CN1)N2CC(C2)(F)F
Molecular Formula: C6H11ClF2N2
Molecular Weight: 184.615

3,3-Difluoro-1,3'-biazetidine

CAS No.: 1257294-10-2

Cat. No.: VC0170697

Molecular Formula: C6H11ClF2N2

Molecular Weight: 184.615

* For research use only. Not for human or veterinary use.

3,3-Difluoro-1,3'-biazetidine - 1257294-10-2

Specification

CAS No. 1257294-10-2
Molecular Formula C6H11ClF2N2
Molecular Weight 184.615
IUPAC Name 1-(azetidin-3-yl)-3,3-difluoroazetidine
Standard InChI InChI=1S/C6H10F2N2/c7-6(8)3-10(4-6)5-1-9-2-5/h5,9H,1-4H2
Standard InChI Key NBCYURJWCQOCGN-UHFFFAOYSA-N
SMILES C1C(CN1)N2CC(C2)(F)F

Introduction

3,3-Difluoro-1,3'-biazetidine is a specialized fluorinated heterocyclic compound characterized by its unique biazetidine ring system. This compound contains two fluorine atoms at the 3-position, which significantly enhance its reactivity and stability, making it an attractive target for synthetic chemists in organic synthesis and medicinal chemistry. The presence of fluorine atoms also increases the compound's lipophilicity, which can improve its ability to interact with biological targets.

Chemical Formula and Molecular Weight

Compound NameMolecular FormulaMolecular Weight
3,3-Difluoro-1,3'-biazetidineC6H10F2N2Not specified
3,3-Difluoro-1,3'-biazetidine hydrochlorideC6H10F2N2·HClApproximately 184.61 g/mol

Synthesis and Chemical Reactions

The synthesis of 3,3-Difluoro-1,3'-biazetidine typically involves several key steps, often requiring specific chemical reactions to form the biazetidine ring system. These reactions are crucial for developing new derivatives that may exhibit enhanced biological or chemical properties. The synthesis methods can vary based on the desired purity and yield of the final product.

Synthesis Steps

  • Formation of the Azetidine Ring: This involves the creation of the azetidine ring structure, which is a critical step in synthesizing the biazetidine system.

  • Introduction of Fluorine Atoms: The incorporation of fluorine atoms at the 3-position enhances the compound's reactivity and stability.

  • Purification and Characterization: Techniques such as infrared spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized samples.

Biological Activities and Applications

3,3-Difluoro-1,3'-biazetidine exhibits notable biological activities, particularly in pharmacological contexts. Preliminary studies suggest it may interact with various biological targets, potentially modulating biochemical pathways and leading to therapeutic effects. The compound's unique structure and fluorination contribute to its distinct chemical reactivity and biological profile, setting it apart from similar compounds.

Potential Therapeutic Applications

  • Pharmacological Interactions: The compound's ability to bind to specific receptors or enzymes within biological systems can modulate various biochemical pathways, potentially leading to therapeutic effects.

  • Biological Activities: Initial findings suggest interactions with biological targets that are crucial for understanding its pharmacodynamics and optimizing its use in therapeutic contexts.

Comparison with Similar Compounds

3,3-Difluoro-1,3'-biazetidine hydrochloride is distinct from other compounds due to its unique bicyclic structure and specific fluorination. A comparison with similar compounds highlights its uniqueness:

Compound NameMolecular FormulaDistinguishing Features
1,3-DifluoroazetidineC4H8F2NContains only one azetidine ring; fewer nitrogen atoms.
4-Fluorobicyclo[2.2.2]octaneC8H13FNon-nitrogen heterocycle; different ring structure.
2,2-DifluoropiperidineC5H10F2NPiperidine ring; different nitrogen positioning.

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